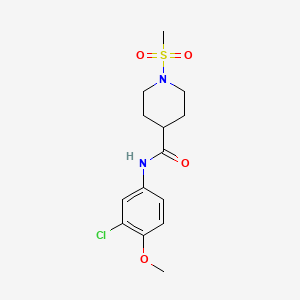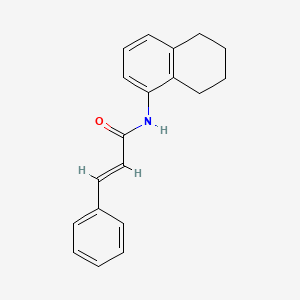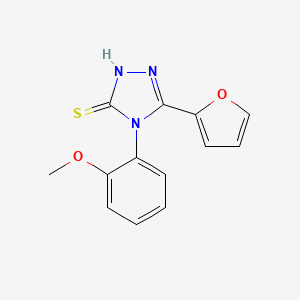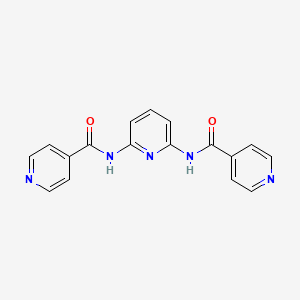
N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N’-(2-methyl-3-nitrophenyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea linkage between two aromatic rings, one of which is substituted with a chlorine and a methoxy group, while the other is substituted with a methyl and a nitro group. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-(2-methyl-3-nitrophenyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 2-methyl-3-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(5-chloro-2-methoxyphenyl)-N’-(2-methyl-3-nitrophenyl)urea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, may also be employed to obtain high-purity product.
Types of Reactions:
Oxidation: The nitro group in N-(5-chloro-2-methoxyphenyl)-N’-(2-methyl-3-nitrophenyl)urea can undergo reduction to form the corresponding amine derivative. This reaction typically requires the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often involves the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles (amines, thiols).
Major Products Formed:
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-N’-(2-methyl-3-nitrophenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Research may involve the evaluation of its pharmacokinetic and pharmacodynamic properties.
Industry: Utilized in the development of new materials and chemical products. Its unique chemical properties make it suitable for various industrial applications, such as in the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-(2-methyl-3-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior. The exact molecular pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
N-(5-chloro-2-methoxyphenyl)-N’-(2-methyl-3-nitrophenyl)urea can be compared with other urea derivatives that have similar structures but different substituents. Some similar compounds include:
N-(4-chloro-2-methoxyphenyl)-N’-(2-methyl-3-nitrophenyl)urea: Similar structure but with the chlorine atom in a different position on the aromatic ring.
N-(5-chloro-2-methoxyphenyl)-N’-(3-methyl-4-nitrophenyl)urea: Similar structure but with the methyl and nitro groups in different positions on the aromatic ring.
N-(5-chloro-2-methoxyphenyl)-N’-(2-methyl-5-nitrophenyl)urea: Similar structure but with the nitro group in a different position on the aromatic ring.
The uniqueness of N-(5-chloro-2-methoxyphenyl)-N’-(2-methyl-3-nitrophenyl)urea lies in the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The comparison with similar compounds highlights the importance of substituent position and type in determining the properties and applications of urea derivatives.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4/c1-9-11(4-3-5-13(9)19(21)22)17-15(20)18-12-8-10(16)6-7-14(12)23-2/h3-8H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCJPVMSHPSMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE](/img/structure/B5724378.png)

![N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5724386.png)
![N'-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE](/img/structure/B5724402.png)

![2-[methyl(propan-2-yl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride](/img/structure/B5724421.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)
![2-hydroxy-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenylacetohydrazide](/img/structure/B5724437.png)


![N-[4-(morpholin-4-yl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)

![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)
![3,5-Dichloro-N-[1,2,4]triazol-4-yl-benzamide](/img/structure/B5724477.png)
